3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone
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Overview
Description
3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone is a complex organic compound with the molecular formula C25H27N5S This compound is notable for its unique structure, which includes both hydrazone and benzothiazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone typically involves the reaction of 3-methyl-2(3H)-benzothiazolone with bis[4-(dimethylamino)phenyl]methylenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often facilitated by the presence of a catalyst such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((4-(dimethylamino)phenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
Uniqueness
3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone is unique due to its specific combination of hydrazone and benzothiazolone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H27N5S |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
4-[C-[4-(dimethylamino)phenyl]-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]carbonimidoyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H27N5S/c1-28(2)20-14-10-18(11-15-20)24(19-12-16-21(17-13-19)29(3)4)26-27-25-30(5)22-8-6-7-9-23(22)31-25/h6-17H,1-5H3/b27-25- |
InChI Key |
XUDYTWZYOMPFFI-RFBIWTDZSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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